O-(2,3,4,6-四-O-乙酰-D-吡喃葡萄糖基)三氯乙酰亚胺

描述

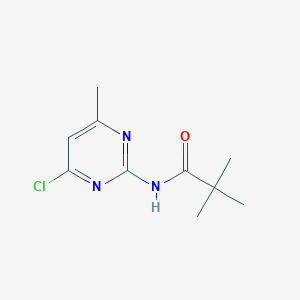

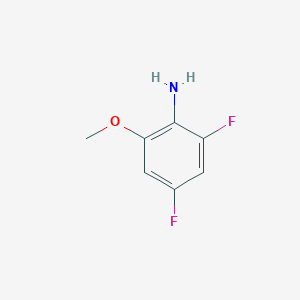

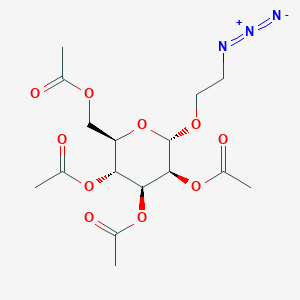

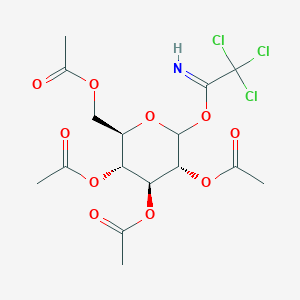

“O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate” is a synthetic compound with the molecular formula C16H20Cl3NO10 . It is also known as 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate (TAT) . This versatile reagent offers a wide range of applications for synthesizing compounds like glycosides, glycosidic ethers, and glycosyl halides .

Synthesis Analysis

The synthesis of “O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate” involves a three-step sequence including acetylation, activation as the glycosyl bromide, and stereospecific displacement with azide anion . Another method involves condensation of 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose with pentachlorophenyl esters of N-protected amino acids in the presence of imidazole .Molecular Structure Analysis

The glucopyranosyl ring appears in a regular 4C1 chair conformation with all the substituents in equatorial positions, except for the anomeric azide group, which adopts an axial orientation . The compounds are characterized by a compact structure with spatial proximity of the two pyranosyl rings .Chemical Reactions Analysis

“O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate” is used in a wide range of applications for synthesizing compounds like glycosides, glycosidic ethers, and glycosyl halides . It is also used in the formation of diastereomers .Physical And Chemical Properties Analysis

The molecular weight of “O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate” is 492.7 g/mol . The IUPAC name is [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate .科学研究应用

糖基化研究

O-(2,3,4,6-四-O-乙酰-D-吡喃葡萄糖基)三氯乙酰亚胺已用于糖基化研究。它已被用于糖基化选择性保护的吡喃葡萄糖基受体,导致形成二糖,如 1,2-连接和 1,6-连接的二糖,作为 α 和 β 形式的混合物 (Mehta 和 Pinto,1992)。

复杂碳水化合物的合成

它在复杂碳水化合物的合成中发挥了重要作用。例如,它被用于一种简单的路线来创建 β,β-八乙酰海藻糖,它可以脱乙酰为 β,β-海藻糖 (Cook、Khan 和 Brown,1984)。

三糖合成

该化合物也已应用于三糖的合成,展示了其在创建更复杂的糖结构中的效用。对如此合成的三糖进行了详细的核磁共振光谱研究 (El-Sokkary,1993)。

寡糖合成

此外,它已被用于寡糖的合成,如乳糖-N-新四糖和乳糖-N-四糖,展示了其在碳水化合物化学中的多功能性 (Aly、Ibrahim el-S、Ashry el-S 和 Schmidt,1999)。

晶体学研究

该化合物还在晶体学研究中找到应用,有助于理解分子结构和构象,如环双-(1 → 2)-α-d-吡喃葡萄糖基过乙酸酯的研究 (Pozsgay、Dubois、Lotter 和 Neszmélyi,1997)。

抑制剂合成

它在合成潜在抑制剂中的作用,例如 n-丙基考二糖苷的硫类似物,用于评估作为潜在的葡萄糖苷酶抑制剂,突出了其在生物活性化合物合成中的重要性 (Andrews 和 Pinto,1995)。

作用机制

Target of Action

The primary target of this compound is enantiomeric amino acids . It is used as a chiral derivatization reagent, which means it reacts mainly with these targets to form diastereomers .

Mode of Action

The compound interacts with its targets through the formation of diastereomers . This interaction results in the resolution of amino acid derivatives, allowing for the separation and identification of different enantiomers .

Result of Action

The primary result of the compound’s action is the formation of diastereomers, which allows for the resolution of amino acid derivatives . This can be particularly useful in analytical chemistry, where it can aid in the identification and separation of different enantiomers .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended that handling of the compound is performed in a well-ventilated place . Additionally, it should be stored in an inert gas and protected from light and moisture to prevent decomposition .

属性

IUPAC Name |

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUZGVQIKARDAF-RQICVUQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

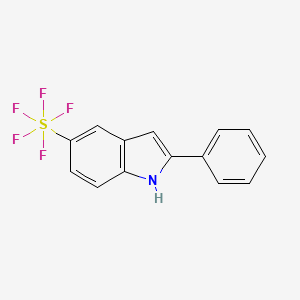

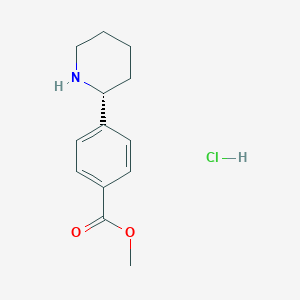

![N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline](/img/structure/B3039896.png)